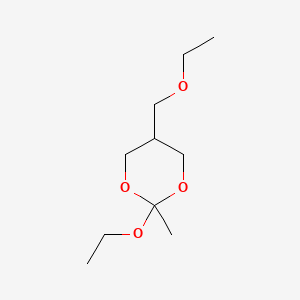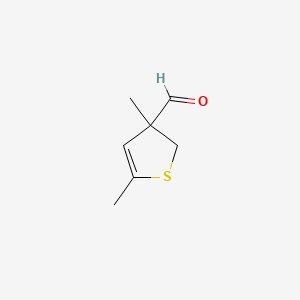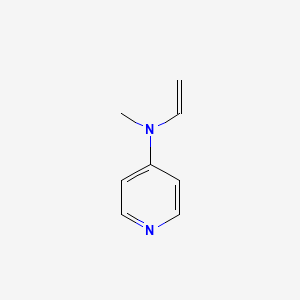
2-Chloro-N-methoxy-N-methyl-6-(trifluoromethyl)benZamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-methoxy-N-methyl-6-(trifluoromethyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, a methoxy group, a methyl group, and a trifluoromethyl group attached to a benzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-methoxy-N-methyl-6-(trifluoromethyl)benzamide typically involves multiple steps. One common method includes the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of a benzene ring with a chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Methoxylation: The resulting product is then treated with sodium methoxide to introduce the methoxy group.
Methylation: The compound is further methylated using methyl iodide in the presence of a base such as potassium carbonate.
Trifluoromethylation: Finally, the trifluoromethyl group is introduced using a reagent like trifluoromethyl iodide under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
2-Chloro-N-methoxy-N-methyl-6-(trifluoromethyl)benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The carbonyl group in the benzamide can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products
Substitution: Formation of substituted benzamides.
Oxidation: Formation of benzaldehydes or benzoic acids.
Reduction: Formation of benzylamines.
科学的研究の応用
2-Chloro-N-methoxy-N-methyl-6-(trifluoromethyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of 2-Chloro-N-methoxy-N-methyl-6-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The methoxy and methyl groups contribute to its overall stability and reactivity.
類似化合物との比較
Similar Compounds
- 2-Chloro-N-(2,6-dimethylphenyl)acetamide
- 2-Chloro-N-(6-methyl-2-pyridyl)benzamide
- N-Methoxy-N-methylbenzamide
Uniqueness
2-Chloro-N-methoxy-N-methyl-6-(trifluoromethyl)benzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances its metabolic stability and bioavailability compared to similar compounds.
特性
分子式 |
C10H9ClF3NO2 |
|---|---|
分子量 |
267.63 g/mol |
IUPAC名 |
2-chloro-N-methoxy-N-methyl-6-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C10H9ClF3NO2/c1-15(17-2)9(16)8-6(10(12,13)14)4-3-5-7(8)11/h3-5H,1-2H3 |
InChIキー |
VOKNZCCEOJGMDM-UHFFFAOYSA-N |
正規SMILES |
CN(C(=O)C1=C(C=CC=C1Cl)C(F)(F)F)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-[(1R,5S)-6-[[(2R)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;methanesulfonic acid](/img/structure/B13836975.png)

![5-(Acetylamino)-2-[2-[4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B13836988.png)
![tert-butyl N-[(1R)-2-(dimethylamino)-1-phenylethyl]carbamate](/img/structure/B13836993.png)
![2-[(S)-(Diphenyl-methyl)sulfinyl-d10]-acetic Acid; (S)-(-)-Modafinil Acid-d10](/img/structure/B13837008.png)
![(1S,8aS,8bR)-1-[(1R)-1-hydroxyethyl]-5-methoxy-2-oxo-5,6,7,8,8a,8b-hexahydro-1H-azeto[1,2-b]isoindole-4-carboxylic acid](/img/structure/B13837010.png)
![4-[(2,5-dimethyl-4-propylpiperazin-1-yl)-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B13837012.png)


![2-nitroso-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13837032.png)



